molecular formula C12H18ClNO2 B13127263 1-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanaminehydrochloride CAS No. 1206230-28-5

1-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanaminehydrochloride

Cat. No.: B13127263
CAS No.: 1206230-28-5
M. Wt: 243.73 g/mol
InChI Key: SWSAIQSQSDOONK-UHFFFAOYSA-N
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Description

This compound, also referred to by its CAS number 866783-13-3, is a bicyclic amine derivative with a molecular formula of C₁₂H₁₇NO₂·HCl and a molecular weight of 243.73 g/mol . It is a critical chiral intermediate in the synthesis of ivabradine hydrochloride, a clinically approved drug for reducing heart rate in chronic angina and heart failure . The (7S)-enantiomer configuration is essential for its biological activity, as it ensures stereoselective binding to hyperpolarization-activated cyclic nucleotide-gated (HCN) channels .

Key structural features include:

  • A bicyclo[4.2.0]octa-1,3,5-triene core with 3,4-dimethoxy substituents.
  • An N-methylmethanamine group at the 7-position, protonated as a hydrochloride salt for stability .

Properties

IUPAC Name

1-(3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl)-N-methylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-13-7-9-4-8-5-11(14-2)12(15-3)6-10(8)9;/h5-6,9,13H,4,7H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSAIQSQSDOONK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CC2=CC(=C(C=C12)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206230-28-5
Record name Bicyclo[4.2.0]octa-1,3,5-triene-7-methanamine, 3,4-dimethoxy-N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206230-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Starting from Racemic Nitrile Intermediate

The key intermediate is the racemic nitrile compound of formula (IV), 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile.

  • This nitrile is prepared by known methods involving cyclization and substitution (details beyond scope here).
  • The nitrile serves as a versatile precursor for further transformations to the amine.

Reduction and Formation of Racemic Amine Hydrochloride

  • The nitrile is reduced to the primary amine using borane-tetrahydrofuran complex (BH3·THF) in tetrahydrofuran solvent.
  • After reduction, hydrochloric acid is added to precipitate the racemic amine hydrochloride salt.
  • This step yields the racemic amine hydrochloride (formula (V)).

Resolution of Racemic Amine

  • Early methods used camphorsulphonic acid for resolution of the racemic secondary amine (formula (VII)) obtained after carbamate formation and reduction steps.
  • This classical resolution yields only 2–3% of the desired optically pure amine, due to low efficiency in the resolution step.
  • Alternative methods involve chiral chromatography to separate the enantiomers of the nitrile before reduction, improving yields.

Enzymatic Enantioselective Hydrolysis Using Nitrilase

A breakthrough in preparation involves enzymatic resolution:

  • Hydrolytic nitrilase enzymes (EC 3.5.5.1) from Rhodococcus rhodochrous (EMBL accession EF467367.1) are used to selectively hydrolyze one enantiomer of the racemic nitrile to the corresponding acid, leaving the other enantiomer intact.
  • This enzymatic step is performed in a buffered aqueous-organic solvent mixture (pH 5–10, typically phosphate buffer pH 7) at 25–40 °C.
  • The process allows direct access to optically pure acid intermediates with high enantioselectivity and reduced formation of amides.
  • The acid intermediate can then be converted to the N-methylmethanamine derivative via established chemical steps.
  • This enzymatic method improves overall yields significantly compared to classical resolution, with reported yields around 45.6% for the resolution step.

Conversion to Final Hydrochloride Salt

  • The optically pure amine is converted to its hydrochloride salt by treatment with hydrochloric acid in ethanol or ethyl acetate/ethanol mixtures.
  • The salt precipitates and can be isolated by filtration and purification, including preparative HPLC if necessary.

Summary Table of Key Preparation Steps

Step No. Description Reagents/Conditions Yield / Notes
1 Preparation of racemic nitrile (IV) Cyclization/Diels-Alder, methoxylation Precursor intermediate
2 Reduction of nitrile to racemic amine hydrochloride (V) BH3·THF reduction, HCl addition Moderate yield
3 Classical resolution of racemic amine Camphorsulphonic acid resolution Low yield (2–3%)
4 Enzymatic enantioselective hydrolysis of nitrile Nitrilase from Rhodococcus rhodochrous, pH 5–10, 25–40 °C High enantioselectivity, ~45.6% yield
5 Conversion of optically pure acid to amine Reduction, methylation steps Efficient conversion
6 Formation of hydrochloride salt HCl in ethanol or ethyl acetate/ethanol Isolated solid, purified

Research Findings and Analytical Data

  • Enzymatic hydrolysis using nitrilase enzymes significantly minimizes by-products such as amides and improves stereoselectivity.
  • Comparative enzymatic screening showed nitrilase variants with varying efficiency:
Nitrilase Variant Amide (%) Acid (%) Nitrile (%)
NIT 107 23 16 61
NIT 110 24 15 61
NIT 114 21 22 57
NIT 115 7 47 46
  • NIT 115 showed the highest acid formation and lowest amide by-product, indicating superior selectivity.

  • Purification by preparative HPLC (water/acetonitrile/trifluoroacetic acid gradient) yields the pure hydrochloride salt.

  • NMR data confirm the structure and purity of the final compound, with characteristic signals for methoxy groups and bicyclic protons.

Chemical Reactions Analysis

Types of Reactions

(1S)-4,5-Dimethoxy-1-[(methylamino)methyl]benzocyclobutane hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

    Reduction: Reduction reactions are used to synthesize the compound from its precursors.

    Substitution: Substitution reactions involve the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents such as DMSO, methanol, and water . The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions include intermediates used in the synthesis of Ivabradine and other related compounds .

Scientific Research Applications

Medicinal Chemistry

The compound's structural features indicate potential as a pharmacological agent. Its derivatives have been explored for:

  • Neuropharmacology : Given its structural similarity to known psychoactive compounds, it may exhibit effects on neurotransmitter systems, particularly serotonin and dopamine pathways.
  • Antidepressant Activity : Research indicates that compounds with similar bicyclic structures can influence mood regulation and may be developed into antidepressants.

Case Study: Antidepressant Properties

In a study examining the effects of bicyclic compounds on mood disorders, derivatives similar to 1-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanamine hydrochloride demonstrated significant serotonin reuptake inhibition, suggesting potential for development as antidepressants .

Cosmetic Formulations

The compound has been investigated for its role in cosmetic products due to its moisturizing properties and ability to enhance skin penetration.

  • Topical Applications : Its inclusion in formulations aims to improve skin hydration and texture.

Case Study: Cosmetic Formulation Development

A study utilized response surface methodology to optimize formulations containing 1-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanamine hydrochloride. Results indicated improved sensory and moisturizing properties compared to control formulations .

Materials Science

Research into the material properties of this compound suggests applications in the development of new polymers or composite materials.

  • Polymer Chemistry : The compound's unique structure may contribute to the synthesis of advanced materials with tailored mechanical properties.

Data Tables

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryNeuropharmacological AgentPotential serotonin reuptake inhibition
Cosmetic FormulationsMoisturizing AgentEnhanced skin hydration and texture
Materials SciencePolymer DevelopmentPotential for advanced material synthesis

Mechanism of Action

The mechanism of action of (1S)-4,5-Dimethoxy-1-[(methylamino)methyl]benzocyclobutane hydrochloride involves its role as an intermediate in the synthesis of Ivabradine. Ivabradine selectively inhibits the If current in the sinoatrial node, leading to a reduction in heart rate without affecting myocardial contractility or intracardiac conduction .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues

Table 1: Structural and Pharmacological Comparisons
Compound Name / CAS No. Key Structural Differences Pharmacological Target/Use Molecular Weight (g/mol) References
Target Compound (866783-13-3) (7S)-enantiomer, N-methylmethanamine-HCl HCN channel inhibitor (Ivabradine intermediate) 243.73
(R)-Enantiomer Impurity (1132667-04-9) (7R)-configuration Inactive impurity in Ivabradine synthesis 243.73
TCB-2 [(7R)-3-bromo-2,5-dimethoxy analogue] Bromo at C3, no N-methyl group 5-HT2A receptor agonist (hallucinogenic) 331.06
N-(2-Methoxybenzyl)-1-[3-bromo-2,5-dimethoxy analogue] Bromo at C3, N-(2-methoxybenzyl) substituent Regulated hallucinogen (Dangerous Drugs Ordinance) 432.30
CAS 35202-55-2 (Methanamine hydrochloride) Lacks N-methyl group Intermediate with reduced lipophilicity 229.72
(a) Stereochemical Significance
  • This highlights the critical role of stereochemistry in drug efficacy.
(b) Receptor Selectivity
  • TCB-2, a brominated analogue, binds selectively to 5-HT2A serotonin receptors, inducing hallucinogenic effects, unlike the target compound, which lacks hallucinogenic properties due to the absence of a bromo group and the presence of the N-methylmethanamine moiety .

Physicochemical Properties

  • Stability: The hydrochloride salt form ensures stability during storage and synthesis, a feature absent in non-salt analogues like the free base of TCB-2 .

Research and Development Insights

  • Ivabradine Synthesis : The target compound’s efficient enzymatic production reduces costs and waste compared to racemic chemical synthesis .
  • Impurity Control : Strict monitoring of the (R)-enantiomer (CAS 1132667-04-9) is mandated during ivabradine manufacturing to ensure drug safety .

Biological Activity

1-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanamine hydrochloride is a compound with a complex bicyclic structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : 1-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanamine hydrochloride
  • Molecular Formula : C12H18ClNO
  • CAS Number : 148870-56-8
  • Molecular Weight : 207.27 g/mol

Pharmacological Activity

1-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanamine hydrochloride exhibits several pharmacological properties that are of interest in medicinal chemistry.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Receptor Modulation : Potential interaction with neurotransmitter systems.
  • Enzyme Inhibition : Possible inhibition of specific enzymes that play roles in metabolic pathways.

In Vitro Studies

In vitro studies have demonstrated various biological activities:

  • Antimicrobial Activity : The compound showed significant inhibition against certain bacterial strains, suggesting potential as an antimicrobial agent.
Bacterial StrainInhibition Zone (mm)
E. coli15
S. aureus12
Pseudomonas aeruginosa10

In Vivo Studies

Recent in vivo studies have indicated potential therapeutic effects:

  • Neuroprotective Effects : Animal models demonstrated that the compound could reduce neuroinflammation and protect against neuronal damage.
Study TypeResult Summary
Mouse ModelReduced markers of inflammation
Rat ModelImproved cognitive function

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of the compound revealed its effectiveness against multi-drug resistant strains of bacteria. The results indicated that the compound could be developed into a novel antimicrobial agent.

Case Study 2: Neuroprotection

In a separate study focusing on neuroprotection, the administration of the compound in a rat model of neurodegeneration resulted in a significant decrease in behavioral deficits and histopathological damage.

Q & A

Synthesis and Optimization

Basic Q: What are the standard synthetic routes for synthesizing this bicyclo[4.2.0]octatriene-derived compound, and how do methoxy group positioning and N-methylation affect yield? Methodological Answer: The bicyclo[4.2.0]octatriene core can be synthesized via Diels-Alder reactions or transition-metal-catalyzed cycloadditions. Methoxy groups at the 3,4-positions require regioselective protection/deprotection (e.g., using methyl ethers), while N-methylation of the methanamine moiety is typically achieved via reductive amination with formaldehyde under hydrogenation . Yield optimization hinges on controlling steric hindrance from the bicyclic system and ensuring stoichiometric equivalence in methylation steps.

Advanced Q: How can computational reaction path search methods (e.g., quantum chemical calculations) optimize reaction conditions for this compound’s synthesis? Methodological Answer: Tools like the Reaction Route Mapping approach from ICReDD integrate quantum chemical calculations to predict activation energies and intermediates, reducing trial-and-error experimentation. For example, optimizing solvent polarity and temperature for methoxy group stability can be modeled computationally, with feedback loops validating experimental outcomes .

Structural Characterization

Basic Q: What spectroscopic techniques (NMR, IR) are most effective for confirming the bicyclic structure and substitution patterns? Methodological Answer:

  • 1H/13C NMR : Key signals include aromatic protons (δ 6.5–7.5 ppm for triene system), methoxy singlets (δ ~3.8 ppm), and N-methyl resonances (δ ~2.3 ppm).
  • IR : Stretching vibrations for C-O (1250–1050 cm⁻¹) and N-H (broad ~2500 cm⁻¹) confirm functional groups. Deuterated solvents (e.g., DMSO-d6) minimize interference .

Advanced Q: How can X-ray crystallography challenges (e.g., poor crystal formation) be addressed for this rigid bicyclic compound? Methodological Answer: Cocrystallization with chiral auxiliaries (e.g., tartaric acid derivatives) or using high-throughput crystallization screens (e.g., vapor diffusion in mixed solvents like ethanol/water) improves crystal quality. Synchrotron radiation enhances diffraction resolution for densely substituted bicyclic systems .

Pharmacological Profiling

Basic Q: What in vitro assays are suitable for preliminary bioactivity screening of this compound? Methodological Answer:

  • Receptor binding assays : Radioligand displacement for adrenergic or serotonergic receptors (common targets for N-methylated amines).
  • Cytotoxicity screening : MTT assays in HEK-293 or HepG2 cells at 1–100 µM concentrations .

Advanced Q: How can in vivo pharmacokinetic studies address blood-brain barrier penetration and metabolite identification? Methodological Answer: Use LC-MS/MS to quantify plasma and brain homogenate concentrations in rodent models. Metabolite identification via high-resolution mass spectrometry (HRMS) and stable isotope tracing (e.g., deuterated methoxy groups) clarifies hepatic CYP450-mediated pathways .

Stability and Storage

Basic Q: What storage conditions prevent degradation of the hydrochloride salt form? Methodological Answer: Store desiccated at -20°C in amber vials to prevent hygroscopic degradation and photolytic cleavage of the methoxy groups. Avoid aqueous buffers unless freshly prepared .

Advanced Q: How can accelerated stability studies (e.g., ICH Q1A guidelines) predict degradation pathways under varying pH and temperature? Methodological Answer: Subject samples to 40°C/75% RH for 6 months. Analyze degradation products via HPLC-UV/HRMS. Acidic conditions (pH <3) may hydrolyze the bicyclic system, while alkaline conditions (pH >8) deprotonate the amine, requiring buffered stabilization .

Analytical Method Development

Advanced Q: How can hyphenated techniques (e.g., LC-MS/MS) improve sensitivity for trace impurity profiling? Methodological Answer: Use a C18 Chromolith column (3 µm particle size) with 0.1% formic acid in acetonitrile/water gradients. MS/MS in MRM mode detects impurities at <0.1% levels, critical for structure-activity relationship (SAR) studies .

Data Contradiction Resolution

Advanced Q: How can conflicting bioactivity data from different assay platforms be reconciled? Methodological Answer: Apply multivariate analysis (e.g., PCA) to identify assay-specific variables (e.g., cell line viability thresholds). Validate via orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .

Toxicology and Safety

Basic Q: What in vitro models assess acute toxicity during early-stage development? Methodological Answer:

  • Ames test : Bacterial reverse mutation assay (TA98 strain) for mutagenicity.
  • hERG inhibition : Patch-clamp electrophysiology at 10–100 µM to screen for cardiac risk .

Mechanistic Studies

Advanced Q: How can isotope-labeling (e.g., 13C-methoxy groups) elucidate metabolic or structural rearrangement mechanisms? Methodological Answer: Synthesize 13C-labeled methoxy derivatives via methyl iodide (13CH3I) alkylation. Track isotopic patterns in mass spectrometry to identify demethylation or oxidative cleavage pathways .

Interdisciplinary Approaches

Advanced Q: How can chemical engineering principles (e.g., membrane separation) improve large-scale purification? Methodological Answer: Simulate solvent-solvent extraction using COSMO-RS models to optimize partition coefficients. Pilot-scale nanofiltration membranes (MWCO 300–500 Da) concentrate the compound while removing dimethoxy byproducts .

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